molecular formula C13H13BrO3 B14032296 (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate

(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate

Cat. No.: B14032296
M. Wt: 297.14 g/mol
InChI Key: XDNIKYAMKFETAE-OKPNEXGHSA-N
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Description

(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is an organic compound with the molecular formula C13H13BrO3. It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and an acrylate group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate typically involves the following steps:

    Bromination: The chroman derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Acrylation: The brominated chroman is then subjected to acrylation using methyl acrylate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and acrylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and acrylate group facilitate its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (R,E)-Methyl 3-(6-chlorochroman-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine.

    (R,E)-Methyl 3-(6-fluorochroman-2-yl)acrylate: Contains a fluorine atom instead of bromine.

    (R,E)-Methyl 3-(6-iodochroman-2-yl)acrylate: Contains an iodine atom instead of bromine.

Uniqueness

(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

methyl (E)-3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]prop-2-enoate

InChI

InChI=1S/C13H13BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,5-8,11H,2,4H2,1H3/b7-5+/t11-/m1/s1

InChI Key

XDNIKYAMKFETAE-OKPNEXGHSA-N

Isomeric SMILES

COC(=O)/C=C/[C@H]1CCC2=C(O1)C=CC(=C2)Br

Canonical SMILES

COC(=O)C=CC1CCC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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